molecular formula C28H22N2Na2O10S2 B11970108 Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate

Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate

Cat. No.: B11970108
M. Wt: 656.6 g/mol
InChI Key: XSJDHKORZBVOHA-UHFFFAOYSA-N
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Description

Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate typically involves multiple steps, including the reaction of anthracene derivatives with sulfonated aniline compounds under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to facilitate the formation of the disodium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds depending on the reagents and conditions used .

Scientific Research Applications

Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with various enzymes and proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .

Properties

Molecular Formula

C28H22N2Na2O10S2

Molecular Weight

656.6 g/mol

InChI

InChI=1S/C28H22N2O10S2.2Na/c1-13-3-5-15(21(11-13)41(35,36)37)29-17-7-8-18(30-16-6-4-14(2)12-22(16)42(38,39)40)24-23(17)27(33)25-19(31)9-10-20(32)26(25)28(24)34;;/h3-12,29-32H,1-2H3,(H,35,36,37)(H,38,39,40);;

InChI Key

XSJDHKORZBVOHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)O)C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)O.[Na].[Na]

Origin of Product

United States

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